Synthesis and Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide
Synthesis and Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and presents a full characterization profile, including physical properties and spectroscopic data, to ensure reproducibility and facilitate further research and development.
Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
The synthesis of the title compound is reliably achieved through the nucleophilic substitution reaction between p-phenylenediamine and p-toluenesulfonyl chloride in an aqueous medium. The reaction is base-mediated to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
Caption: Workflow for the synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide.
Experimental Protocol: Synthesis
This protocol is adapted from a published procedure.[1]
Materials:
-
p-Phenylenediamine (1 mmol, 0.108 g)
-
p-Toluene sulfonyl chloride (2 mmol, 0.3813 g)
-
Distilled water (20 ml)
-
3% Sodium carbonate solution
-
Methanol (for recrystallization)
Procedure:
-
To a 100 ml round-bottom flask, add p-phenylenediamine (1 mmol) and distilled water (20 ml).
-
Add p-toluene sulfonyl chloride (2 mmol) to the suspension.
-
Stir the suspension vigorously at room temperature for 10 hours.
-
Throughout the reaction, monitor the pH and maintain it between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.
-
After 10 hours, collect the light brown precipitate that has formed by vacuum filtration.
-
Wash the filtered solid thoroughly with distilled water to remove any inorganic impurities.
-
Dry the product completely.
-
For purification, grow light brown needles of the title compound by recrystallizing the crude product from methanol.[1]
Characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and acquiring various spectroscopic and crystallographic data.
Characterization Workflow
Caption: Logical workflow for the characterization of the synthesized compound.
Physical and Chemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(4-aminophenyl)-4-methylbenzenesulfonamide | [2] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1][2][3] |
| Molecular Weight | 262.33 g/mol | [2][3] |
| Appearance | Light brown needles | [1] |
| Melting Point | 183-185 °C | [4] |
| Monoisotopic Mass | 262.07759887 Da | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups. The characteristic absorption bands for sulfonamides are well-defined.[5]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Sulfonamide) | Asymmetric & Symmetric Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| S=O (Sulfonyl) | Asymmetric Stretch | 1317 - 1344 |
| S=O (Sulfonyl) | Symmetric Stretch | 1147 - 1187 |
| S-N (Sulfonamide) | Stretch | 906 - 924 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The expected chemical shifts (δ) in ppm, relative to a standard solvent like DMSO-d₆, are tabulated below.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 10.0 | Singlet | 1H | SO₂-NH |
| ~ 7.55 | Doublet | 2H | Ar-H (ortho to SO₂) |
| ~ 7.30 | Doublet | 2H | Ar-H (meta to SO₂) |
| ~ 6.85 | Doublet | 2H | Ar-H (ortho to NH) |
| ~ 6.55 | Doublet | 2H | Ar-H (meta to NH) |
| ~ 5.10 | Broad Singlet | 2H | NH₂ |
| ~ 2.35 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 145.2 | Ar-C -NH₂ |
| ~ 142.8 | Ar-C -CH₃ |
| ~ 138.5 | Ar-C -SO₂ |
| ~ 129.5 | Ar-C H (meta to SO₂) |
| ~ 127.3 | Ar-C H (ortho to NH) |
| ~ 126.8 | Ar-C H (ortho to SO₂) |
| ~ 125.1 | Ar-C -NH |
| ~ 114.0 | Ar-C H (meta to NH) |
| ~ 21.0 | Ar-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M]⁺: 262.33 (Average)
-
Expected [M]⁺: 262.0776 (Monoisotopic)[2]
Single-Crystal X-Ray Crystallography
The definitive structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in the asymmetric unit, both adopting a V-shaped conformation.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| a | 5.0598 (3) Å |
| b | 14.7702 (11) Å |
| c | 35.026 (2) Å |
| Volume | 2617.7 (3) ų |
| Z | 8 |
| Dihedral Angle (between benzene rings) | 45.86 (13)° |
| C—S—N—C Torsion Angles | 67.9 (3)° and 70.2 (3)° |
Crystal data reported at a temperature of 296 K.[1]
The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[1]
Conclusion
This guide provides a robust and verifiable framework for the synthesis and characterization of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. The detailed experimental protocol allows for the straightforward preparation of the compound, while the comprehensive characterization data, including tabulated physical constants and spectroscopic assignments, serves as a reliable reference for researchers. The inclusion of crystallographic data offers definitive structural proof, underpinning the compound's identity and purity. This information is intended to support further investigation into the applications of this and related sulfonamide structures in drug discovery and materials science.
References
- 1. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. N-(4-Aminophenyl)-4-methylbenzenesulfonamide 99 6380-08-1 [sigmaaldrich.com]
- 5. znaturforsch.com [znaturforsch.com]




